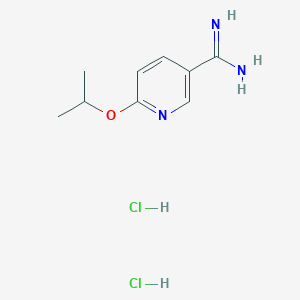

6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride

Description

Properties

IUPAC Name |

6-propan-2-yloxypyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-6(2)13-8-4-3-7(5-12-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSATVUCMIJRFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride typically involves the reaction of 6-chloropyridine-3-carboximidamide with isopropyl alcohol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₅Cl₂N₃O

- Molecular Weight : 252.14 g/mol

- Structure : The compound features a pyridine ring substituted with a propan-2-yloxy group and a carboximidamide functional group. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological and chemical applications.

Chemistry

6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can be reduced to generate amines or other derivatives.

- Substitution Reactions : The isopropoxy group can be replaced by nucleophiles under basic conditions.

Biology

The compound has garnered attention for its potential biological activities:

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. This mechanism can influence various biochemical pathways and cellular responses.

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial effects, making it a candidate for further investigation in infectious disease research.

- Anticancer Activity : Research suggests potential anticancer properties, although more studies are needed to elucidate its mechanisms of action fully.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Drug Development : Its unique structure allows it to be a precursor in the synthesis of novel therapeutic agents targeting specific diseases.

- Pharmacodynamics Studies : Interaction studies focus on its binding affinity with biological targets, utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to optimize its therapeutic profile.

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an inhibitor of NAMPT (Nicotinamide adenine dinucleotide biosynthesis enzyme). The findings revealed that it effectively decreased NAMPT activity in vitro, leading to reduced cellular proliferation in cancer cell lines .

Case Study 2: Antimicrobial Activity

In another study, 6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride was tested against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-(4-Fluorophenoxy)pyridine-3-carboximidamide Dihydrochloride

- Structural Difference: The fluorophenoxy group at the 6-position replaces the isopropoxy group in the target compound.

6-Chloro-2-iodo-3-methylpyridine

- Structural Difference : Chloro and iodo substituents at the 6- and 2-positions, respectively, with a methyl group at the 3-position.

- Impact : Halogen substituents increase molecular weight and may improve lipophilicity, but the absence of a carboximidamide group limits its utility in metal extraction or cardiovascular applications .

6-(Propan-2-yloxy)pyridine-3-sulfonyl Chloride

- Structural Difference : Replaces the carboximidamide group with a sulfonyl chloride.

- Impact : The sulfonyl chloride group confers high reactivity, making it suitable for coupling reactions in synthetic chemistry. However, it lacks the biological activity associated with carboximidamide derivatives .

Physicochemical Properties

Key Research Findings and Implications

- The isopropoxy group in the target compound balances steric hindrance and electronic effects, optimizing interactions in biological systems .

- Discontinuation of the fluorophenoxy analog highlights the importance of substituent selection in drug development pipelines .

- Commercial availability of halogenated pyridines underscores their utility in non-therapeutic applications, such as materials science .

Biological Activity

6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its pyridine ring, carboximidamide functional group, and a propan-2-yloxy substituent. Its molecular formula is with a molecular weight of approximately 276.16 g/mol. The presence of the carboximidamide group is significant as it can influence the compound's interaction with biological targets.

The biological activity of 6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride primarily involves its role as an enzyme inhibitor . The compound has been shown to interact with specific enzymes, potentially altering their catalytic activities. This inhibition can lead to various downstream effects in cellular pathways, making it a candidate for therapeutic development.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active site of target enzymes, preventing substrate access and thus inhibiting enzymatic activity.

- Signal Transduction Modulation : By inhibiting certain enzymes, the compound may affect signal transduction pathways, influencing gene expression and cellular responses.

Biological Activity Data

Case Studies and Research Findings

- Autotaxin Inhibition : A study indicated that 6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride acts as an inhibitor of autotaxin, an enzyme implicated in various pathological conditions including fibrosis and cancer. The inhibition was associated with a significant reduction in disease markers in preclinical models .

- Impact on Microtubules : Research has demonstrated that compounds similar to 6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride can stabilize microtubules, potentially offering therapeutic benefits in neurodegenerative diseases and cancer . The modulation of microtubule dynamics is critical for cell division and intracellular transport.

- Anti-inflammatory Activity : In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators .

Q & A

Q. What are the recommended synthetic routes for 6-(Propan-2-yloxy)pyridine-3-carboximidamide dihydrochloride, and how can experimental design optimize yield?

- Methodological Answer : Synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or coupling reactions. For example, introducing the propan-2-yloxy group at position 6 of pyridine requires careful control of reaction conditions (e.g., temperature, solvent polarity). Experimental design principles, such as factorial design or response surface methodology, can systematically optimize variables (e.g., reagent stoichiometry, catalyst loading) to maximize yield while minimizing side products . Purification via recrystallization or column chromatography (using polar stationary phases) is critical for isolating the dihydrochloride salt.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding in the carboximidamide group.

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns consistent with chlorine and nitrogen content.

- X-ray Crystallography : For definitive stereochemical assignment, if single crystals are obtainable.

- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt.

Cross-referencing with computational models (e.g., DFT-optimized structures) enhances reliability .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound’s carboximidamide group?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates in reactions such as nucleophilic additions or cyclizations. For example, simulating the protonation states of the carboximidamide group under acidic/basic conditions clarifies its reactivity. Coupling these insights with kinetic studies (e.g., Eyring plots) validates theoretical predictions . Tools like Gaussian or ORCA are commonly used, with solvent effects accounted for via continuum models (e.g., PCM).

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected spectroscopic shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes (e.g., rotamers). Strategies include:

- Variable-Temperature NMR : To detect conformational equilibria.

- Solvent-Dependent Studies : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding.

- Dynamic NMR Simulations : Tools like MestReNova model exchange broadening.

- Benchmarking Computations : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental data.

Iterative refinement between theory and experiment is key .

Q. How can membrane separation technologies improve purification of this hydrophilic dihydrochloride salt?

- Methodological Answer : Nanofiltration (NF) or reverse osmosis (RO) membranes with tailored pore sizes (<1 nm) can selectively retain the compound while removing smaller impurities (e.g., unreacted reagents). Parameters such as transmembrane pressure, pH (to modulate ionization), and solvent composition (e.g., aqueous vs. methanol) must be optimized. Recent advances in ceramic membranes with surface functionalization (e.g., zwitterionic coatings) reduce fouling and enhance flux .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound’s hydrochloride salt in aqueous environments?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid inhalation of fine particles.

Safety data from structurally related pyridine derivatives suggest potential irritancy to mucous membranes, warranting rigorous exposure controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.